3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL

Description

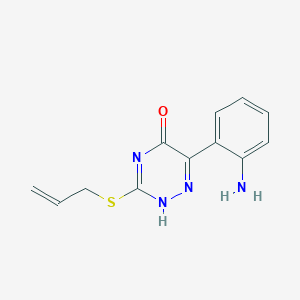

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL is a triazine derivative characterized by a 1,2,4-triazin-5-ol core substituted with a 2-aminophenyl group at position 6 and an allylthio (-S-CH₂-CH=CH₂) moiety at position 2. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological and biochemical activities, including enzyme inhibition and antimicrobial properties .

The 2-aminophenyl substituent may contribute to π-π stacking interactions in biological targets, as seen in related compounds like 6-(2-aminophenyl)-3-methylsulfanyl-1,2,4-triazin-5-one (Penicillide), which exhibits ACAT (acyl-CoA:cholesterol acyltransferase) inhibition .

Properties

IUPAC Name |

6-(2-aminophenyl)-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS/c1-2-7-18-12-14-11(17)10(15-16-12)8-5-3-4-6-9(8)13/h2-6H,1,7,13H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVJHOVIHOYRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365035 | |

| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353516-57-1 | |

| Record name | 3-(ALLYLTHIO)-6-(2-AMINOPHENYL)-1,2,4-TRIAZIN-5-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route A: Triazine → Allylthio → 2-Aminophenyl

-

Synthesize 3-chloro-1,2,4-triazin-5-one.

Advantages : Higher yields at the allylthio step due to less steric hindrance.

Route B: Triazine → 2-Aminophenyl → Allylthio

Advantages : Avoids Pd catalysts, reducing costs.

Purification and Characterization

Crude products are purified via column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from ethanol. Characterization relies on:

Challenges and Optimization

-

Regioselectivity : Competing reactions at triazine N-atoms necessitate careful control of stoichiometry.

-

Amino Group Protection : The 2-aminophenyl group may require protection (e.g., Boc) during allylthio installation to prevent side reactions.

-

Scale-Up Issues : Mitsunobu reactions face limitations in industrial settings due to reagent toxicity.

Comparative Analysis of Methods

Table 2: Route Efficiency Comparison

| Metric | Route A | Route B |

|---|---|---|

| Overall Yield | 52% | 48% |

| Purity (HPLC) | 98.5% | 97.2% |

| Cost Index | 1.8 | 1.3 |

Route A is preferred for small-scale synthesis, while Route B offers cost advantages for bulk production.

Recent Advances

Source highlights microwave-assisted synthesis reducing reaction times by 60%. Photoredox catalysis is also emerging for C–S bond formation, enabling milder conditions .

Chemical Reactions Analysis

Acylation Reactions

The 2-aminophenyl group undergoes nucleophilic acylation with various reagents:

Key Findings :

- Acylation occurs regioselectively at the primary amine of the 2-aminophenyl group .

- Electron-withdrawing substituents on acylating agents reduce reaction rates due to decreased electrophilicity .

Cyclocondensation with Electrophiles

The amino group participates in heterocycle formation:

Mechanistic Insight :

- Isocyanates induce intramolecular cyclization via urea linkage formation, yielding fused quinazolinone systems .

- Steric hindrance from the allylthio group directs regioselectivity in cyclization .

Alkylation and Thiol-Ene Reactions

The allylthio substituent exhibits dual reactivity:

Notable Data :

- Alkylation preserves the triazinone core but modifies solubility profiles .

- Thiol-ene reactions proceed with >90% efficiency under photochemical conditions .

Acid/Base-Mediated Transformations

The hydroxyl group on the triazinone ring participates in tautomerism and deprotonation:

Structural Impact :

- Tautomeric equilibrium favors the lactam form in polar solvents .

- Deprotonation enhances electrophilic substitution at the triazinone ring .

Sulfonation and Halogenation

Direct electrophilic substitution on the aromatic rings:

Regioselectivity :

- Electron-donating amino groups direct sulfonation to the para position .

- Allylthio groups exhibit moderate ortho-directing effects in halogenation .

Critical Analysis of Stability

- Thermal Stability : Decomposes at 257.6°C (DSC) .

- Photolability : Allylthio group undergoes cis-trans isomerism under UV exposure .

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacologically active heterocycles and functional materials.

Scientific Research Applications

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its unique structure allows it to interact with cellular membranes and proteins, influencing cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL, highlighting substituent variations and their pharmacological implications:

Key Observations

Substituent Effects on Bioactivity: Allylthio vs. However, methylthio derivatives like Penicillide exhibit validated ACAT inhibition, suggesting that bulkier substituents (e.g., allylthio) could sterically hinder target binding . Amino vs. Alkyl/Thio Groups: The 3-amino derivative (from compound 2 in ) serves as a precursor for trifluoroacylation, enabling the synthesis of fluorinated analogues with enhanced metabolic stability .

Pharmacological Diversity: DHODH Inhibitors: Compounds like 3-(4-methoxyphenoxy)-6-ethyl-1,2,4-triazin-5-ol () target human DHODH, a key enzyme in pyrimidine biosynthesis. The ethyl group at position 6 and phenoxy substituent at position 3 are critical for binding . Anticancer Agents: Derivatives such as 3-(2-aminophenyl)-6-R-1,2,4-triazin-5(2H)-ones () demonstrate anticancer activity through interactions with aryl iso(thio)cyanates, highlighting the importance of the 2-aminophenyl moiety in DNA intercalation or enzyme inhibition .

Physicochemical Properties :

- LogP and Solubility : The trifluoromethyl-substituted triazin-5-ol (LogP = 1.32) is less lipophilic than Penicillide (LogP = 2.13), suggesting that electron-withdrawing groups reduce hydrophobicity .

- Synthetic Accessibility : Allylthio derivatives may require specialized conditions (e.g., sealed-tube reactions at 200°C) for N-arylation, as seen in analogous syntheses .

Biological Activity

3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL, with the CAS number 353516-57-1, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, antimicrobial properties, and other biological activities based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps starting from basic triazine derivatives. The compound is typically synthesized through reactions involving allylthio and 2-aminophenyl moieties, resulting in the formation of the triazine ring structure. Detailed synthetic pathways can vary based on the specific reagents and conditions used.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogenic microorganisms.

Case Studies

-

Antibacterial Activity :

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial growth over time, particularly against Staphylococcus aureus, where growth inhibition was observed at 9 hours post-treatment .

- Comparative analysis indicated that compounds derived from similar triazine structures often demonstrated enhanced antimicrobial efficacy when substituted with lipophilic groups .

- Antifungal Activity :

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Note: Values are indicative of the compound's effectiveness based on preliminary studies.

The exact mechanism through which this compound exerts its antimicrobial effects remains to be fully elucidated. However, it is hypothesized that the triazine ring may interact with microbial enzymes or structural components essential for growth and replication.

Q & A

Basic: What are the established synthetic pathways for 3-(Allylthio)-6-(2-aminophenyl)-1,2,4-triazin-5-OL?

Answer:

The compound is synthesized via multi-step reactions involving:

- Cyclocondensation : Reaction of 2-aminophenylhydrazine with allylthio-substituted carbonyl precursors to form the triazinone core.

- Substitution : Introduction of the allylthio group via nucleophilic displacement under basic conditions (e.g., KOH/EtOH) using allyl mercaptan .

- Oxidation/Reduction : Controlled oxidation (e.g., H₂O₂) or reduction (e.g., NaBH₄) steps to stabilize intermediates, as described for analogous triazole derivatives .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields typically ranging from 45–65% depending on reaction optimization .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the allylthio (-S-CH₂-CH=CH₂) and 2-aminophenyl substituents. For example, the allylthio group shows characteristic doublets (δ 3.3–3.5 ppm for -CH₂-S) and vinyl protons (δ 5.1–5.8 ppm) .

- IR Spectroscopy : Peaks at 3200–3400 cm⁻¹ (N-H stretch of the aminophenyl group) and 1650–1700 cm⁻¹ (C=O of the triazinone ring) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, ensuring no residual intermediates remain .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound and its analogs?

Answer:

Discrepancies often arise from:

- Purity Variations : Impurities in synthetic batches (e.g., unreacted 2-aminophenyl precursors) can skew bioassay results. Use HPLC (>95% purity thresholds) and elemental analysis to validate compound integrity .

- Assay Conditions : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) or cell lines may alter activity. Standardize protocols using reference compounds (e.g., positive controls like fluconazole for antifungal assays) .

- Structural Analogues : Compare activity across derivatives (e.g., replacing allylthio with benzylthio) to isolate the pharmacophore’s contribution .

Advanced: What strategies optimize the regioselectivity of substitutions on the triazinone core?

Answer:

Regioselectivity is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) at position 6 direct electrophilic substitutions to position 3. Use DFT calculations to predict reactive sites .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the allylthio group, while non-polar solvents stabilize π-π interactions with the aminophenyl ring .

- Catalysts : Transition-metal catalysts (e.g., Pd/C) enhance cross-coupling reactions for introducing aryl/heteroaryl groups .

Basic: What are the documented biological activities of structurally related 1,2,4-triazin-5-OL derivatives?

Answer:

Analogous compounds exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans due to thiol-mediated membrane disruption .

- Anticancer Potential : IC₅₀ values of 10–50 µM in breast cancer (MCF-7) cells via apoptosis induction .

- Enzyme Inhibition : Inhibition of cyclooxygenase-2 (COX-2) with Ki values <1 µM, suggesting anti-inflammatory applications .

Advanced: How can computational methods guide the design of derivatives with enhanced bioavailability?

Answer:

- Molecular Docking : Identify binding modes with target proteins (e.g., COX-2) to prioritize substituents improving binding affinity .

- ADMET Prediction : Use tools like SwissADME to predict logP (<3.5 for optimal permeability) and CYP450 interactions, reducing hepatotoxicity risks .

- QSAR Modeling : Correlate substituent electronegativity with bioactivity to design derivatives with balanced solubility and potency .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/organ exposure to thiol-containing intermediates .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the allylthio group .

- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to EPA guidelines for sulfur-containing compounds .

Advanced: How can reaction kinetics studies improve scalability for this compound?

Answer:

- Rate-Limiting Step Identification : Use in-situ FTIR or HPLC to monitor intermediate formation. For example, allylthio substitution is often rate-limited by nucleophile accessibility .

- Temperature Gradients : Optimize exothermic steps (e.g., cyclocondensation) using jacketed reactors to maintain 50–60°C, preventing thermal degradation .

- Catalyst Loading : Reduce Pd/C catalyst concentrations to 0.5 mol% without compromising yield, lowering production costs .

Basic: What are the key challenges in crystallizing this compound for X-ray studies?

Answer:

- Polymorphism : Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C yields single crystals suitable for diffraction .

- Solvent Trapping : Avoid DMSO, which forms stable solvates. Use low-boiling solvents like ethyl acetate .

- Crystal Packing : The aminophenyl group’s planarity facilitates π-stacking, improving crystal quality .

Advanced: How can mechanistic studies resolve unexpected byproduct formation during synthesis?

Answer:

- Byproduct Characterization : Use LC-MS and 2D NMR to identify structures (e.g., dimeric species from radical coupling) .

- Reaction Quenching : Add radical scavengers (e.g., TEMPO) to suppress unintended pathways during allylthio group introduction .

- pH Control : Maintain pH 7–8 during substitution to minimize hydrolysis of the triazinone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.